2-Bromo-3-trifluoromethyl-benzenethiol
Overview
Description
“2-Bromo-3-trifluoromethyl-benzenethiol” is a chemical compound with the molecular formula C7H4BrF3S . It has an average mass of 257.071 Da and a monoisotopic mass of 255.916916 Da .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in various studies. For instance, a regioselective synthesis of DNA targeting agents, 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, was achieved through a one-pot cascade reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diktetones .Scientific Research Applications
Chemical Reactions and Synthesis
2-Bromo-3-trifluoromethyl-benzenethiol is involved in various chemical reactions and synthetic processes. For instance, Zhao et al. (2010) explored the reactions of similar bromo-trifluoromethyl compounds with benzenethiols, demonstrating the formation of addition-elimination and substitution products, highlighting the reactivity of these compounds (Zhao et al., 2010). Additionally, Mongin et al. (1996) discussed the metalation of halobenzotrifluorides, including bromo(trifluoromethyl)benzenes, indicating their potential for selective chemical transformations (Mongin et al., 1996).
Synthesis of Derivatives and Complexes
Thomas et al. (2003) achieved the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, which further underwent condensation and oxidative cyclization to produce benzothiazines and their sulfones, illustrating the compound's utility in synthesizing fluorinated derivatives (Thomas et al., 2003). Kasuga et al. (1978) investigated substitution reactions of phenol and benzenethiol on the chelate ring of certain metal complexes, where benzenethiol was substituted for bromine, showing its role in forming metal complexes (Kasuga et al., 1978).
Reaction Kinetics and Mechanism Studies
Spinelli et al. (1972) studied the kinetics of reactions involving bromo-nitro-thiophens and sodium benzenethiolate, providing insights into the transmission of substituent effects and reaction mechanisms (Spinelli et al., 1972). This kind of research helps in understanding the fundamental chemical properties and reactions of bromo-trifluoromethyl compounds.
Novel Compound Synthesis
Dmowski et al. (2009) discussed the synthesis of trifluoromethyl-bis(trimethoxyphenyl)methane from 1-bromo-1-chloro-2,2,2-trifluoroethane, showcasing the use of bromo-trifluoromethyl compounds in generating unique chemical structures (Dmowski et al., 2009).
Mechanism of Action
Target of Action
It’s known that benzylic compounds typically interact with various enzymes and receptors in the body, particularly those involved in oxidation and substitution reactions .
Mode of Action
The mode of action of 2-Bromo-3-trifluoromethyl-benzenethiol involves interactions with its targets, leading to changes at the molecular level. These changes can include free radical bromination, nucleophilic substitution, and oxidation . The compound can participate in both SN1 and SN2 reactions, depending on the nature of the substrate .
Biochemical Pathways
Given its chemical structure and reactivity, it’s likely that it interacts with pathways involving aromatic compounds and halogenated organic compounds .
Result of Action
Given its potential for participating in various chemical reactions, it could potentially lead to the formation of new compounds or the modification of existing ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds. For instance, certain reactions may be favored in acidic or basic conditions .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-trifluoromethyl-benzenethiol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules through its thiol group, which can form covalent bonds with cysteine residues in proteins. These interactions can lead to modifications in protein structure and function, potentially affecting enzyme activity and protein-protein interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modifying key signaling proteins. For example, the thiol group of this compound can interact with signaling molecules, leading to changes in their activity and downstream effects on gene expression and cellular metabolism. Additionally, this compound may affect cellular redox states by interacting with antioxidant enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of cysteine residues in proteins, which can alter protein function and stability. This compound may also inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites may have different biological activities and can affect metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability and activity in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it can exert its effects on cellular function. For example, it may localize to the mitochondria, where it can interact with mitochondrial proteins and affect cellular energy metabolism .
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)benzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAUTTLSQMQBCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266118 | |
Record name | Benzenethiol, 2-bromo-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858256-19-5 | |
Record name | Benzenethiol, 2-bromo-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858256-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenethiol, 2-bromo-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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